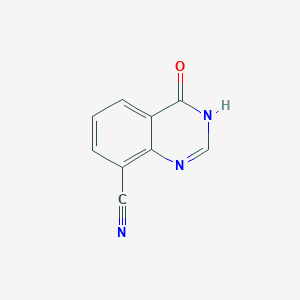

4-Hydroxyquinazoline-8-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-3H-quinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQABABXGUUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697394 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663194-04-5 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinazoline Scaffold: a Cornerstone in Chemical and Biological Research

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in chemical and biological research. mdpi.commdpi.com Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This framework is a key component in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The significance of the quinazoline nucleus lies in its capacity for diverse functionalization, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has led to the development of a multitude of quinazoline derivatives with applications as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, and antibacterial agents. mdpi.com The ease of synthesis and the potential for structural modifications further enhance its appeal to medicinal chemists. nih.gov

The 4 Hydroxyquinazoline Core: a Hub of Medicinal Chemistry Research

At the heart of many potent therapeutic agents lies the 4-hydroxyquinazoline (B93491) core, also known as 4(3H)-quinazolinone. wikipedia.org This particular structure has garnered significant attention in medicinal chemistry due to its prominent role in a variety of biologically active molecules. researchgate.net The presence of the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the keto form, provides a critical site for molecular interactions and further chemical modifications.

The 4-hydroxyquinazoline scaffold is a key constituent in compounds that exhibit a wide range of therapeutic effects, including anticancer and anti-inflammatory properties. Its derivatives have been investigated for their ability to inhibit various enzymes, demonstrating the core's importance in the design of targeted therapies. The versatility of this core structure allows for the creation of extensive libraries of compounds for screening and development.

A Specific Focus on 4 Hydroxyquinazoline 8 Carbonitrile

Modern Approaches to this compound Synthesis

The contemporary synthesis of quinazoline derivatives is driven by the principles of efficiency, selectivity, and sustainability. These tenets have led to the development of sophisticated methods such as multi-component reactions, regioselective functionalization, and the application of green chemistry principles.

Multi-component Reactions for Quinazoline-8-carbonitrile Formation

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and reducing waste. tcichemicals.comorganic-chemistry.orgpatsnap.com While specific MCRs leading directly to this compound are not extensively documented, the application of well-known MCRs to the synthesis of the quinazoline core suggests plausible routes.

For instance, an Ugi or Passerini reaction could potentially be adapted. A hypothetical Ugi four-component reaction could involve a suitably substituted 2-aminobenzonitrile (B23959), an aldehyde, a carboxylic acid, and an isocyanide. The resulting α-acylamino amide could then undergo a subsequent cyclization step to form the quinazolinone ring.

| Reaction Type | Components | Potential for this compound Synthesis |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | A 2-amino-3-cyanobenzamide (B13949411) or a related derivative could serve as the amine component, leading to a precursor that can cyclize to the target molecule. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | While not directly incorporating the amine, this reaction could be used to build a key intermediate that is later converted to the quinazolinone. |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | This reaction is a classic method for synthesizing quinoline-4-carboxylic acids and could be adapted for quinazolinone synthesis with appropriate starting materials. nih.gov |

Regioselective Functionalization Strategies

Regioselective functionalization is critical for the synthesis of specifically substituted quinazolines. The inherent reactivity of the quinoline (B57606) and quinazoline ring systems can be modulated by directing groups to achieve site-selective modifications. nih.govnih.gov For the synthesis of this compound, regioselective introduction of the nitrile group at the C8 position is a key challenge.

One strategy involves the use of a directing group on a pre-formed quinazolinone scaffold. For example, a directing group at the N1 position could direct metallation and subsequent cyanation to the C8 position. The nitrogen atom of the pyridine (B92270) ring or the oxygen of a quinoline N-oxide can act as an embedded directing group, facilitating functionalization at the C2 and C8 positions. nih.gov

Another approach is to start with an already substituted benzene (B151609) ring, such as 2-amino-3-cyanobenzoic acid or its derivatives, and then construct the pyrimidine (B1678525) ring. This ensures the correct positioning of the nitrile group from the outset.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources. For the synthesis of quinazolinones, several green approaches have been reported which could be applied to the synthesis of this compound.

The use of water or deep eutectic solvents (DES) as reaction media, microwave-assisted synthesis to reduce reaction times, and the development of reusable catalysts are key areas of focus. researchgate.net For example, a catalyst-free synthesis of 2-substituted 4(3H)-quinazolinones has been developed by heating an aldehyde and anthranilamide in air, using air as the oxidant. google.com Such methods offer a more sustainable alternative to traditional synthetic routes that often rely on volatile organic solvents and heavy metal catalysts.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound relies on the strategic construction of the quinazolinone core from appropriate precursors. The most common and versatile precursors are derivatives of anthranilic acid.

Synthetic Routes via Anthranilate Derivatives

The classical approach to quinazolinone synthesis often begins with anthranilic acid or its esters. researchgate.netnih.gov For the synthesis of this compound, the logical starting material would be a 2-amino-3-cyanobenzoic acid derivative.

A general and widely used method involves the acylation of an anthranilate derivative followed by cyclization. For instance, 2-aminobenzonitrile can be transformed into quinazolinone derivatives. rsc.org A ruthenium(II) catalyzed tandem synthesis has been reported to convert 2-aminobenzonitriles directly to quinazolinones using an alcohol-water system. rsc.org

The synthesis can also proceed through a 2-aminobenzamide (B116534) intermediate. The reaction of 2-aminobenzamides with various reagents can lead to the formation of the quinazolinone ring. For example, the cyclocondensation of 2-aminobenzamide with aldehydes is a common method. researchgate.net

| Precursor | Reagent | Product Class |

| 2-Aminobenzoic acid | Acetic anhydride, then an amine | 2-Substituted-4(3H)-quinazolinones |

| 2-Aminobenzonitrile | Alcohol-water, Ru(II) catalyst | Quinazolinones |

| 2-Aminobenzamide | Aldehydes, acid catalyst | 2,3-Dihydroquinazolin-4(1H)-ones |

| Isatoic Anhydride | Amines | 4(3H)-Quinazolinones |

Cyclization Reactions in Quinazoline-8-carbonitrile Formation

The final and often key step in the synthesis of the quinazolinone ring system is an intramolecular cyclization. This can be achieved through various mechanisms depending on the precursors and reaction conditions.

One common pathway involves the cyclization of a 2-acylaminobenzamide. This intermediate can be formed by the acylation of anthranilamide. Subsequent heating, often in the presence of a dehydrating agent, leads to the formation of the quinazolinone ring.

Another important cyclization strategy is the reaction of 2-aminobenzonitrile with carbon dioxide, which can be catalyzed by an organic base coupled with an ionic liquid under mild conditions to yield quinazolinones. researchgate.net This method is particularly relevant for the synthesis of this compound as it utilizes a nitrile precursor.

Furthermore, the halogenation of the hydroxyl group at the C4 position of 4-hydroxyquinazolines is a key transformation. This can be achieved using reagents like phosphoryl chloride or thionyl chloride, often in the presence of a catalyst such as N,N-dialkylformamide, to produce 4-haloquinazolines. google.com These halogenated derivatives are versatile intermediates for further functionalization.

An in-depth examination of the synthetic pathways and chemical reactivity of this compound reveals a landscape rich with opportunities for molecular engineering. This article delves into advanced methodologies for its synthesis and subsequent functionalization, providing a focused analysis of its chemical behavior.

Computational Chemistry and Theoretical Studies of 4 Hydroxyquinazoline 8 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for predicting a wide range of molecular characteristics. For 4-Hydroxyquinazoline-8-carbonitrile, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)), the geometry of this compound is optimized to its ground state. nih.govsemanticscholar.org This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters derived from this analysis include the total energy, dipole moment, and atomic charges. These calculations reveal the polarity of the molecule and identify regions that are electron-rich or electron-deficient, providing clues about its reactivity and intermolecular interactions.

| Parameter | Description |

|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. B3LYP is a popular hybrid functional. |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions. 6-31G* and 6-311++G(d,p) are commonly used Pople-style basis sets. |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angle | The angle formed between three atoms across at least two bonds. |

| Dihedral Angle | The angle between two intersecting planes, often used to describe the conformation of a molecule. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO-LUMO gap can be calculated using DFT to predict its kinetic stability and potential for engaging in chemical reactions. researchgate.net Various quantum chemical parameters, such as electronegativity, chemical potential, hardness, and softness, can also be derived from the HOMO and LUMO energies, providing a more comprehensive understanding of the molecule's reactivity. ajchem-a.com

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of the resistance to a change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | A measure of the electrophilic character of a molecule. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comresearchgate.net It provides a powerful tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green or yellow regions represent neutral or near-neutral potential. wolfram.com

For this compound, the MEP map can reveal the distribution of charge and identify the most reactive sites. mdpi.com The negative potential is often localized around electronegative atoms like oxygen and nitrogen, while the positive potential is typically found near hydrogen atoms. chemrxiv.org This information is crucial for understanding how the molecule might interact with biological receptors or other molecules, providing insights into its potential binding modes and reactivity. mdpi.comchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. scienceforecastoa.com These studies rely on a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties. DFT calculations can be used to compute several of these descriptors, including electronic, steric, and hydrophobic parameters. semanticscholar.org

Electronic parameters, such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents. slideshare.net Steric parameters, like Taft's steric constant (Es), quantify the bulkiness of different groups within the molecule. slideshare.net Hydrophobicity is often described by the partition coefficient (log P), which measures the molecule's distribution between an organic and an aqueous phase. scienceforecastoa.comspu.edu.sy By calculating these and other QSAR parameters for this compound and its analogs, researchers can build predictive models that relate these properties to their biological activity, aiding in the design of more potent compounds. semanticscholar.orgresearchgate.net

| QSAR Parameter | Description |

|---|---|

| Log P | The logarithm of the partition coefficient between n-octanol and water, a measure of hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, related to drug transport properties. |

| Molecular Refractivity (MR) | A measure of the molar volume of a compound and its polarizability. |

| Dipole Moment | A measure of the overall polarity of a molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule at its lowest energy state, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. uni-muenchen.de By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and interactions of this compound over time. mdpi.com

These simulations can be used to explore the conformational landscape of the molecule, identifying the most stable and accessible conformations in different environments, such as in solution. researchgate.net MD simulations are also invaluable for studying the interactions of this compound with its biological target, such as a protein. By simulating the ligand-protein complex, researchers can observe how the ligand binds to the active site, the stability of the complex, and the key interactions that contribute to binding affinity. nih.govnih.gov This information is critical for understanding the mechanism of action and for designing molecules with improved binding properties. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ukaazpublications.com It is a widely used tool in drug discovery for screening virtual libraries of compounds and for understanding the binding modes of potential drug candidates. ajol.info For this compound, molecular docking studies can be used to predict how it will interact with a specific protein target. mdpi.comnih.gov

The docking process involves placing the ligand in the binding site of the protein and then using a scoring function to evaluate the different possible binding poses. ukaazpublications.comajol.info The scoring function takes into account various factors, such as electrostatic interactions, hydrogen bonding, and van der Waals forces, to estimate the binding affinity of the ligand for the protein. ukaazpublications.com The results of molecular docking studies can provide valuable insights into the key interactions between this compound and its target, helping to explain its biological activity and guiding the design of more effective inhibitors. mdpi.comnih.gov

Predicting Binding Modes and Affinities

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting the orientation (binding mode) and strength (binding affinity) of a ligand within a protein's active site.

In studies involving novel 4-hydroxyquinazoline (B93491) derivatives, molecular docking has been employed to analyze their interaction with protein targets like poly (ADP-ribose) polymerase (PARP). mdpi.com For instance, a lead compound from this class, designated B1, was shown through docking and subsequent MD simulations to securely occupy the binding pocket of PARP. mdpi.com These simulations reveal the dynamic stability of the ligand-protein complex over time.

The binding affinity can be further quantified using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which calculates the binding free energy of the complex. A higher binding energy value is a strong indicator of a significant affinity between the compound and the protein. mdpi.com Such computational predictions are crucial for prioritizing synthesized compounds for further biological testing.

Table 1: Predicted Interactions and Binding Characteristics of a 4-Hydroxyquinazoline Derivative (B1) with PARP

| Computational Method | Key Finding | Significance |

|---|---|---|

| Molecular Docking (MOE) | Predicted the initial binding pose within the PARP active site. | Identifies key initial interactions and guides further analysis. mdpi.com |

| Molecular Dynamics (MD) Simulation | Confirmed the stability of the B1-PARP complex over the simulation period. | Demonstrates that the predicted binding mode is stable under dynamic conditions. mdpi.com |

| MM-PBSA Analysis | Calculated the binding energy of the complex. | Provides a quantitative measure of binding affinity, suggesting a strong interaction. mdpi.com |

Elucidating Hydrogen Bonding and Hydrophobic Interactions

Computational analyses provide a detailed map of the non-covalent interactions essential for a ligand's affinity and specificity. For 4-hydroxyquinazoline derivatives, both hydrogen bonds and various hydrophobic interactions have been identified as critical for stable binding.

Hydrogen Bonding: MD simulations have revealed that specific amino acid residues are key for anchoring these derivatives in the active site. In studies of the PARP inhibitor B1, strong and stable hydrogen bonds were consistently observed with residues ASP766, GLY863, and SER904. mdpi.com The occupancy rates of these bonds during simulations—reaching 99.2% with SER904, 99.6% with GLY863, and 88.6% with ASP766—underscore their stability and importance. mdpi.com The interaction with ASP766, in particular, has been suggested as a key factor in overcoming drug resistance. mdpi.com

Pi-Pi T-shaped interactions with the aromatic rings of TYR907, TYR889, TYR896, and HIE862. mdpi.com

Pi-cation, Amide-Pi stacked, and Pi-Pi stacked interactions with LYS903. mdpi.com

Alkyl and Pi-alkyl interactions with residues such as ARG878, ALA880, ALA898, and ASN767. mdpi.com

These varied interactions collectively ensure a secure and high-affinity binding of the compound to its target. mdpi.com

Table 2: Key Molecular Interactions of a 4-Hydroxyquinazoline Derivative (B1) Identified by MD Simulation

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonding | ASP766, GLY863, SER904 mdpi.com |

| Pi-Pi T-shaped | TYR907, TYR889, TYR896, HIE862 mdpi.com |

| Pi-Cation / Amide-Pi / Pi-Pi Stacked | LYS903 mdpi.com |

| Alkyl / Pi-Alkyl | ARG878, ALA880, ALA898, ASN767 mdpi.com |

| Van der Waals | ILE879, HIE909, PHE897 mdpi.com |

Quantum Chemical Parameters in Structure-Activity Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide electronic-level insights that help explain and predict the biological activity of a series of compounds. researchgate.net These methods are used to calculate various molecular properties (descriptors) that can be correlated with activity in Quantitative Structure-Activity Relationship (QSAR) models. The quinazoline (B50416) scaffold has been the subject of such studies to understand how structural modifications influence therapeutic potential. researchgate.netresearchgate.netnih.govnih.gov

Key quantum chemical parameters computed for quinazolinone derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity, which can correlate with greater biological activity. researchgate.net

In studies of certain quinazolinone derivatives, researchers have found that compounds with lower ΔE values exhibit more potent antiproliferative activity. researchgate.net Other parameters, such as the dipole moment, also play a role. The magnitude and orientation of the dipole moment can influence a molecule's solubility and its ability to pass through biological membranes and interact with polar residues in a target's active site. researchgate.net For example, among a series of related compounds, a lower antiproliferative activity was explained by a smaller dipole moment compared to its more active counterparts. researchgate.net

Table 3: Correlation of Quantum Chemical Parameters with Biological Activity for Quinazolinone Derivatives

| Quantum Parameter | Definition | Observed Correlation with Activity |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap (e.g., 2.99 eV vs. 3.13 eV) has been associated with higher antiproliferative activity in some series. researchgate.net |

| Dipole Moment | A measure of the overall polarity of a molecule. | A smaller dipole moment was found to correlate with lower biological activity in a specific series of compounds. researchgate.net |

Biological Activities and Mechanisms of Action of 4 Hydroxyquinazoline 8 Carbonitrile and Its Analogues

Anticancer and Antitumor Research

The quest for novel and effective anticancer agents has led researchers to explore the potential of 4-hydroxyquinazoline (B93491) derivatives. These compounds have demonstrated significant activity in various aspects of cancer therapy, from inhibiting cancer cell growth to overcoming drug resistance.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A fundamental aspect of cancer treatment is the ability to halt the uncontrolled proliferation of cancer cells and induce their programmed cell death, or apoptosis. Several studies have highlighted the capacity of 4-hydroxyquinazoline derivatives to achieve this. For instance, a novel 4-hydroxyquinazoline derivative, designated as B1, has been shown to stimulate the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, which in turn can increase apoptosis and cytotoxicity. nih.gov This was further evidenced by the enhanced aggregation of γH2AX, a marker of DNA damage that often precedes apoptosis. nih.gov

The induction of apoptosis is a key mechanism for many quinazoline-based compounds. Research on various quinazoline (B50416) derivatives has consistently shown their ability to initiate apoptosis in different cancer cell lines. nih.gov For example, some quinazoline sulfonamides have been found to exert strong cytotoxicity against MCF-7 breast cancer cells by mediating apoptosis and arresting the cell cycle.

Interaction with Protein Tyrosine Kinases (PTKs) and Other Oncogenic Targets

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cell growth, proliferation, and differentiation. Their dysregulation is a common feature in many cancers, making them a prime target for anticancer drugs. The 4-aminoquinazoline core, a close structural relative of 4-hydroxyquinazolines, is a well-established pharmacophore for creating potent kinase inhibitors. Numerous approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold and function by inhibiting specific tyrosine kinases like the epidermal growth factor receptor (EGFR).

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit PTKs. By blocking the activity of these enzymes, these compounds can disrupt the signaling pathways that drive tumor growth and survival. The versatility of the quinazoline structure allows for the design of inhibitors that can target a range of oncogenic kinases.

Overcoming Drug Resistance Mechanisms (e.g., PARPi resistance)

A significant challenge in cancer therapy is the development of drug resistance. Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPi) are a class of drugs effective against cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations. However, resistance to PARPi is a common clinical problem. nih.gov

Recent research has shown that novel 4-hydroxyquinazoline derivatives can overcome this resistance. A study published in 2024 detailed the design and synthesis of a series of 4-hydroxyquinazoline derivatives aimed at enhancing sensitivity in primary PARPi-resistant cells. nih.gov The lead compound from this series, B1, demonstrated superior cytotoxicity in PARPi-resistant HCT-15 and HCC1937 cell lines. nih.govnih.gov Mechanistically, this compound was found to dose-dependently suppress intracellular PAR formation, a key step in the PARP-mediated DNA repair pathway. nih.gov This suggests that these novel derivatives can re-sensitize resistant cancer cells to PARP-targeted therapies. Molecular docking studies have suggested that a hydrogen bond between compound B1 and the amino acid ASP766 may contribute to its ability to combat drug resistance. nih.gov

In Vitro Cytotoxicity Screening on Cancer Cell Lines (e.g., HCT-15, HCC1937, MCF-7, HepG-2, A549)

The anticancer potential of 4-hydroxyquinazoline derivatives has been evaluated against a panel of human cancer cell lines. A 2024 study reported the potent anti-proliferative activities of novel 4-hydroxyquinazoline derivatives, including compounds designated B1 through B6, against two cancer cell lines. nih.gov Notably, compound B1 exhibited the highest anti-proliferative activity against HCT-15 (colon carcinoma) and HCC1937 (breast cancer) cell lines, with IC50 values of 2.89 ± 0.78 μM and 3.26 ± 0.38 μM, respectively. nih.gov These values were superior to the established PARP inhibitor, Olaparib. nih.gov

Table 1: In Vitro Cytotoxicity of Novel 4-Hydroxyquinazoline Derivatives

| Compound | HCT-15 (IC50 in µM) | HCC1937 (IC50 in µM) |

|---|---|---|

| B1 | 2.89 ± 0.78 | 3.26 ± 0.38 |

| Olaparib | >10 | >10 |

Data sourced from a 2024 study on novel 4-hydroxyquinazoline derivatives. nih.gov

In Vivo Antitumor Efficacy Studies

The promising in vitro results for novel 4-hydroxyquinazoline derivatives have been translated into in vivo studies. An in vivo study on the lead compound B1 demonstrated that it significantly suppressed tumor growth at a dose of 25 mg/kg. nih.gov Furthermore, an acute toxicity study confirmed the safety profile of this compound, suggesting its potential for further development as a clinical candidate. nih.gov These findings underscore the therapeutic potential of this class of compounds in a preclinical setting.

Antimicrobial Properties

In addition to their anticancer activities, quinazoline and its derivatives have been investigated for their antimicrobial properties. The quinazolin-4(3H)-one structural motif, in particular, is known to possess a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.goveco-vector.com

Research has shown that quinazolin-4(3H)-one derivatives can exhibit good antibacterial activity, with some compounds being particularly effective against E. coli. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial survival. nih.gov

While specific studies on the antimicrobial properties of 4-Hydroxyquinazoline-8-carbonitrile are limited in the available literature, the broader class of quinazolinone derivatives has shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. nih.goveco-vector.com For instance, some novel quinazolinone Schiff base derivatives have demonstrated good antibacterial activities, particularly against E. coli. nih.gov Other studies on quinazolin-4(3H)-one derivatives have reported broad-spectrum antimicrobial activity. frontiersin.org The antimicrobial potential of these compounds is often influenced by the nature and position of substituents on the quinazoline ring. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B1 (a 4-hydroxyquinazoline derivative) |

| Olaparib |

| Gefitinib |

| Erlotinib |

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Analogues of this compound, particularly 4(3H)-quinazolinone derivatives, have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Studies on various 4(3H)-quinazolinone derivatives have confirmed their activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.orgnih.gov A recent discovery identified a 4(3H)-quinazolinone antibacterial that shows potent activity against S. aureus. nih.gov In one study, synthesized quinazolinone derivatives were evaluated, with some compounds showing good activity against S. aureus and E. coli. biomedpharmajournal.org For instance, compound A-1 was reported to have very good activity against S. aureus and good activity against E. coli, while compound A-2 showed excellent activity against E. coli. biomedpharmajournal.org

The structure-activity relationship (SAR) for this class of antibacterials has been explored, revealing that modifications to the quinazolinone core significantly impact efficacy. nih.govnih.gov For example, one study that investigated 77 variants of the 4(3H)-quinazolinone scaffold found that hydrophilic groups at the R2 position were generally favored for potency. nih.gov A separate study synthesized a series of 2-phenyl-3-amino quinazolin-4(3H)-ones and their Schiff base derivatives, noting that the parent compound displayed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org The substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore was found to significantly increase antibacterial activity against all tested pathogens. frontiersin.org

Table 1: Antibacterial Activity of Selected Quinazolinone Analogues

| Compound ID | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| A-1 | Staphylococcus aureus | Very Good | biomedpharmajournal.org |

| Escherichia coli | Good | biomedpharmajournal.org | |

| A-2 | Escherichia coli | Excellent | biomedpharmajournal.org |

| Compound 27 | S. aureus (including resistant strains) | MIC ≤0.5 µg/mL | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Various bacterial pathogens | Superior among synthesized compounds | frontiersin.org |

This table is for illustrative purposes and summarizes findings from the cited literature.

Antifungal Activity against Fungal Strains

Quinazolinone analogues have also been a subject of interest for their antifungal capabilities, particularly against pathogenic fungi like Candida albicans.

Numerous synthesized quinazolinone derivatives have been screened for their antifungal effects. nih.gov In one study, several compounds showed good activity against C. albicans and Aspergillus niger. nih.gov Specifically, compounds designated as A-5 and A-6 demonstrated very good and excellent activity against C. albicans, respectively. biomedpharmajournal.org The fungicidal activity of these compounds is often more significant as fungistatic rather than fungicidal agents. nih.gov

Recent research has focused on designing novel quinazolinone derivatives to discover more potent antifungal agents. A series of 19 new quinazolinone derivatives were synthesized, with some showing favorable activity against various plant pathogenic fungi. researchgate.net Compound 7a from this series exhibited significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC50 values of 12.727 and 12.413 mg/L, respectively, which were superior to the commercial fungicide chlorothalonil. researchgate.net Another study reported the synthesis of four new pyrazol-quinazolinone compounds that showed inhibitory effects on the growth of seven plant pathogenic fungi. researchgate.net

Table 2: Antifungal Activity of Selected Quinazolinone Analogues

| Compound ID | Target Fungi | Activity Level | Reference |

|---|---|---|---|

| A-5 | Candida albicans | Very Good | biomedpharmajournal.org |

| A-6 | Candida albicans | Excellent | biomedpharmajournal.org |

| Compound 7a | Fusarium graminearum | EC50 = 12.727 mg/L | researchgate.net |

| Rhizoctonia solani | EC50 = 12.413 mg/L | researchgate.net |

| Compound 2c | Fusarium oxysporum | 62.42% inhibition at 300 mg/L | mdpi.com |

This table is for illustrative purposes and summarizes findings from the cited literature.

Mechanisms of Antimicrobial Action

A primary mechanism contributing to the antimicrobial effects of 8-hydroxyquinoline (B1678124) analogues is their ability to chelate metal ions. semanticscholar.org Metal ions are crucial for the metabolic processes of microorganisms, and sequestering them can disrupt essential cellular functions, leading to growth inhibition or cell death. semanticscholar.org The antimicrobial activity of 8-hydroxyquinoline (8HQ) and its derivatives is almost exclusively based on their chelation properties. nih.gov This chelation is also responsible for the ability to inhibit the formation of bacterial biofilms. nih.gov

Enzyme Inhibition Studies

Beyond their direct antimicrobial effects, this compound analogues are recognized for their ability to inhibit specific enzymes, a property that underpins their potential in treating a range of diseases, including cancer and neurodegenerative disorders.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of 4-hydroxyquinazoline have been identified as inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme family critical for DNA repair. nih.gov Inhibiting PARP is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A quinazoline scaffold with a 4-one or 2,4-dione structure is considered a requirement for PARP inhibition. nih.gov

One study described a compound named BP44 , a 4-hydroxyquinazoline derivative, which acts as a selective inhibitor of both BRD4 and PARP1. researchgate.net This dual inhibition is designed to induce synthetic lethality in certain cancer types, such as triple-negative breast cancer. researchgate.net

Cholinesterase (ChE) Inhibition

Quinazoline and quinazolinone derivatives have been extensively studied as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). scilit.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

A literature review highlighted that various quinazoline derivatives act as modulators or inhibitors of cholinesterases. nih.gov In one study, a series of 4-substituted aminoquinazolines were synthesized and evaluated for their inhibitory activity. scilit.com The 4-piperidinoquinazoline (B359539) (12e ) was found to be a potent inhibitor of both AChE and BuChE with IC₅₀ values of 1.3 µM and 7.5 µM, respectively. scilit.com Further modifications led to the identification of 6-Nitro-4-butylaminoquinazoline (16a) as a potent and selective AChE inhibitor and 6,7-dimethoxy-4-butylaminoquinazoline (16d) as a potent and selective BuChE inhibitor. scilit.com

Table 3: Cholinesterase Inhibition by Selected Quinazoline Analogues

| Compound ID | Target Enzyme | IC₅₀ Value | Selectivity | Reference |

|---|---|---|---|---|

| 12e | AChE | 1.3 µM | Dual Inhibitor | scilit.com |

| BuChE | 7.5 µM | scilit.com | ||

| 16a | AChE | Potent | Selective for AChE | scilit.com |

| 16d | BuChE | Potent | Selective for BuChE | scilit.com |

This table is for illustrative purposes and summarizes findings from the cited literature.

Photosynthesis Inhibition in Chloroplasts

The investigation into the photosynthesis-inhibiting properties of quinazoline derivatives is a more specialized area. While direct evidence for this compound or its close quinazoline analogues is limited in the available research, studies on related heterocyclic structures provide some context. For example, research on 2-alkyl-4-hydroxyquinoline N-oxides has demonstrated their ability to inhibit photoreactions in chloroplasts. This activity, however, pertains to a different, albeit related, class of compounds. The inhibitory action of such compounds often involves blocking the photosynthetic electron transport (PET) chain, a critical process for plant viability.

Other Investigated Biological Activities

Comprehensive searches of scientific databases and literature have been conducted to ascertain the biological profile of this compound. The following sections detail the findings for several key areas of pharmacological interest.

Antiviral Activity (e.g., Dengue Virus, H5N1 Avian Influenza)

There is currently no available scientific literature or research data detailing the antiviral activity of this compound against Dengue Virus, H5N1 Avian Influenza, or any other viruses. While related compounds such as certain 4-hydroxyquinoline-3-carboxamides have demonstrated broad-spectrum anti-herpesvirus activity, these findings cannot be extrapolated to this compound.

Vasorelaxant Properties and Cardiovascular Applications

No studies have been published investigating the vasorelaxant properties or potential cardiovascular applications of this compound. Research on other quinazoline derivatives, specifically 4-hydroxyquinazoline-4-carboxamides, has shown some vasorelaxant effects; however, this is not indicative of the activity of this compound itself.

Neuroprotective Potential

The neuroprotective potential of this compound has not been evaluated in any known scientific studies. Although some 8-hydroxyquinoline derivatives have been explored for their neuroprotective effects, often linked to their metal-chelating properties, there is no such information available for this compound.

Antioxidant Effects

There are no published research findings on the antioxidant effects of this compound. The antioxidant capacity of various other quinoline (B57606) and quinazoline compounds has been documented, but specific data for this compound is absent from the scientific record.

Diuretic Activity

No scientific research has been conducted to determine the diuretic activity of this compound.

Structure Activity Relationship Sar Studies of 4 Hydroxyquinazoline 8 Carbonitrile Analogues

Impact of Substituents on Biological Activity

The biological activity of quinazoline (B50416) derivatives can be significantly modulated by the nature and position of various substituents on the core ring system. Research into these analogues has revealed that even minor chemical modifications can lead to substantial changes in efficacy and target specificity.

For instance, in studies of related quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of specific groups at the C-6 and C-7 positions has been shown to enhance activity. The presence of electron-donating groups at these positions can increase the inhibitory potential of the compounds. mdpi.com Conversely, substitutions at other positions, such as a methyl group at position 3, have been found to reduce activity, while an additional methyl group at position 8 can abolish it entirely in some contexts. pharmacy180.com

The type of linker used to attach side chains is also critical. Studies on 4-arylamino-quinazoline derivatives revealed that urea (B33335) linkers were more favorable for inhibitory activity against certain EGFR mutants compared to derivatives containing a thiourea (B124793) linker. mdpi.com Furthermore, the introduction of a fluorine substituent at the C-2 position of a benzamide (B126) moiety attached to the quinazoline core is considered vital for inhibitory activity against EGFR. mdpi.com A subsequent substitution with a nitro group at the C-5 position of the same benzamide ring led to a twofold increase in inhibitory activity. mdpi.com

In a different context, for 8-hydroxyquinoline (B1678124) analogues, which share structural similarities, the antiviral activity was found to be positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. nih.govmdpi.com This highlights that the electronic nature of the substituents is a key determinant of the biological outcome.

The following table summarizes the observed impact of various substituents on the biological activity of quinazoline-related structures based on published findings.

| Compound Series | Substituent Modification | Position | Observed Impact on Biological Activity | Reference |

| Quinoline (B57606) Analogues | Methyl group | 3 | Reduced activity | pharmacy180.com |

| Quinoline Analogues | Additional methyl group | 8 | Abolished activity | pharmacy180.com |

| 6-Benzamide Quinazolines | Fluorine | C-2 of benzamide | Vital for inhibitory activity | mdpi.com |

| 6-Benzamide Quinazolines | Nitro group | C-5 of benzamide | Two-fold increase in inhibitory activity | mdpi.com |

| 4-Arylamino-quinazolines | Urea linker vs. Thiourea linker | Linker | Urea linker demonstrated more favorable activity | mdpi.com |

| Quinazoline Derivatives | Electron-donating groups | 6 and 7 | Increased activity | mdpi.com |

| 8-Hydroxyquinoline-anilide | Electron-withdrawing groups | Anilide ring | Increased antiviral activity | nih.govmdpi.com |

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational strategy central to modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules or screening databases for potential leads with a higher probability of being active.

A pharmacophore model is defined by features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For quinazoline-based compounds, the 4-hydroxy group and the nitrogen atom at position 1 (N-1) of the quinazoline ring are often key features, acting as a bidentate chelating unit for metal ions, which can be crucial for inhibiting certain metalloenzymes. mdpi.com

In the development of inhibitors for targets like HIV integrase, pharmacophore models have been successfully generated for related structures like hydroxamic acid derivatives, which also possess metal-binding properties. nih.gov A derived pharmacophore model, designated AAAHRR, recognized both the metal ion binding site and a hydrophobic group as critical for activity. nih.gov The model's predictive power was validated by its ability to identify known inhibitors from a chemical database. nih.gov Such models provide insights into the favorable and unfavorable interactions, for instance, highlighting the role of hydrophobic substitutions at a fluorobenzene (B45895) ring for effective inhibition. nih.gov

Molecular docking simulations, a related computational technique, further refine the understanding of ligand-target interactions. For novel 4-hydroxyquinazoline (B93491) derivatives, docking studies have suggested that the formation of a hydrogen bond between the compound and specific amino acid residues, such as ASP766 in the target protein, may be crucial for enhancing its activity and overcoming drug resistance. nih.gov

Elucidating Key Structural Features for Desired Bioactivity

The bioactivity of the 4-hydroxyquinazoline scaffold is dictated by several key structural features that are fundamental to its interaction with biological targets. The quinazoline nucleus itself serves as a rigid and privileged scaffold, providing a stable platform for the strategic placement of various functional groups.

One of the most critical features is the hydroxyl group at the C-4 position. This group, in proximity to the N-1 nitrogen, can act as a potent hydrogen bond donor and is integral to the molecule's ability to chelate metal ions, a mechanism essential for the inhibition of many enzymes. mdpi.com The planarity and aromaticity of the bicyclic quinazoline ring system also contribute significantly to its binding capabilities, often through π-π stacking interactions with aromatic amino acid residues in the active site of a protein.

SAR studies have illuminated the importance of specific substitution patterns:

The C-4 Position: The presence of a dialkylaminoalkyl side chain at C-4, with a specific carbon atom spacer between nitrogen atoms, has been found to be optimal for the antimalarial activity of related 4-substituted quinolines. pharmacy180.com

The Quinazoline Core: The integrity of the quinazoline core is paramount. Modifications that alter its fundamental electronic properties or shape can drastically affect activity.

Substitutions on Appended Rings: For derivatives with additional aromatic rings, such as 4-arylamino-quinazolines, the substitution pattern on the aryl ring is crucial. As seen in EGFR inhibitors, specific substitutions can orient the molecule correctly within the enzyme's binding pocket and lead to enhanced potency. mdpi.com

Correlation between Physicochemical Parameters and Biological Outcomes

The biological activity of a drug candidate is not solely dependent on its structural features but is also governed by its physicochemical properties. Parameters such as lipophilicity, electronic effects, and steric factors play a crucial role in determining a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its ability to reach and interact with its target.

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for fatty or non-polar environments. A well-documented correlation exists between lipophilicity and the biological activity of quinoline derivatives. For instance, the antiviral activity of certain 8-hydroxyquinoline analogues was found to increase linearly with rising lipophilicity. nih.govmdpi.com However, there is typically an optimal range for lipophilicity, as excessively high values can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can profoundly impact a molecule's reactivity and its ability to form key interactions. Studies have shown that increasing the electron-withdrawing properties of substituents on an anilide ring attached to an 8-hydroxyquinoline core positively influences antiviral activity. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models are computational tools that statistically correlate such physicochemical descriptors with biological activity to predict the potency of new compounds. ajchem-b.com

Steric Factors: The size and shape of a molecule and its substituents (steric factors) are critical for ensuring a complementary fit with the biological target. The introduction of bulky groups can either enhance binding by occupying a specific pocket or hinder it by causing steric clashes. The length of a carbon chain linker, for example, can influence the flexibility of a molecule and its ability to adopt the optimal conformation for binding. nih.govmdpi.com SAR studies on certain quinazoline derivatives found that an optimal linker length of four carbons was ideal for achieving the highest dual inhibitory activity against specific targets. mdpi.com

The interplay of these parameters is complex, and successful drug design often involves a multi-parameter optimization process to achieve a balance between desired potency and favorable physicochemical properties.

Advanced Applications and Future Directions in 4 Hydroxyquinazoline 8 Carbonitrile Research

Development as Lead Compounds for Drug Discovery

The 4-hydroxyquinazoline (B93491) core is a key component in numerous biologically active molecules, making its derivatives, such as 4-Hydroxyquinazoline-8-carbonitrile, attractive starting points or "lead compounds" for drug discovery. mdpi.commdpi.com A significant area of research is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, particularly for cancers with BRCA1/2 mutations. mdpi.com

Researchers have designed and synthesized novel 4-hydroxyquinazoline derivatives to enhance sensitivity in cancer cell lines that are resistant to primary PARP inhibitors (PARPi). mdpi.com In one study, a lead compound, designated B1 and derived from a 4-hydroxyquinazoline template, demonstrated superior cytotoxicity in PARPi-resistant HCT-15 and HCC1937 cell lines. This compound effectively suppressed the formation of intracellular PAR and promoted the accumulation of γH2AX, a marker of DNA damage. mdpi.com Further investigation showed that B1 induces apoptosis by increasing intracellular reactive oxygen species (ROS) and causing the depolarization of the mitochondrial membrane. An in vivo study confirmed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg. mdpi.com

The structure-activity relationship (SAR) studies of these derivatives highlight the importance of specific substitutions on the quinazoline (B50416) ring for pharmacological activity. mdpi.commdpi.com Molecular docking simulations suggest that the enhanced anti-drug resistance ability of compounds like B1 may be due to hydrogen bonding between the compound and key amino acid residues, such as ASP766, in the target protein. mdpi.com

| Compound | Target Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|---|

| IN17 (template) | HCT-15 | 33.45 ± 1.79 | Olaparib | 45.53 ± 3.13 |

| IN17 (template) | HCC1937 | 34.29 ± 2.68 | Olaparib | 37.07 ± 1.89 |

| B1 (lead compound) | Demonstrated superior cytotoxicity and ability to overcome resistance compared to template and reference compounds. mdpi.com |

Hybrid Compound Design and Synthesis

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active scaffolds into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The quinazolinone scaffold, a tautomer of 4-hydroxyquinazoline, is a popular choice for developing such hybrids due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Hybrid molecules incorporating the quinazolinone core have been synthesized to target various biological pathways. nih.gov For example, combining the quinazolinone moiety with a piperazine ring has led to the development of potent cytotoxic agents against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines. nih.gov Similarly, hybrids of quinazolinone and pyrrolobenzodiazepines, a class of natural antibiotics, have been created to enhance antitumor activity by interacting with double-stranded DNA. nih.gov These strategies demonstrate the versatility of the quinazoline framework in generating novel therapeutic agents with potentially reduced multidrug resistance. nih.gov

Integration into Multitargeted Therapeutic Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.comscielo.br Multitargeted therapeutic strategies aim to address this complexity by designing single molecules that can modulate several targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. scielo.br The quinoline (B57606) and quinolinone scaffolds are frequently investigated for the development of multi-target agents. mdpi.com

Derivatives of the related 4-hydroxy-2-quinolinone structure have been synthesized and classified as multi-target agents based on their combined antioxidant and lipoxygenase (LOX) inhibitory activities. researchgate.net For instance, certain quinolinone-carboxamide hybrids have exhibited potent LOX inhibition while also effectively scavenging free radicals. mdpi.comresearchgate.net Given the structural similarities, this compound serves as a promising scaffold for designing novel multitargeted ligands. The nitrogen-containing heterocyclic system can be modified to interact with various targets, such as kinases, polymerases, and G-protein coupled receptors, making it a valuable component in the development of drugs for complex multifactorial diseases. mdpi.commdpi.com

Exploration in Materials Science (e.g., Dyes, Polymers)

Beyond pharmaceuticals, quinazoline and its isomers like quinoline have potential applications in materials science. Their rigid, planar, and highly conjugated structures endow them with interesting photophysical properties. researchgate.net These characteristics make them suitable for use as chromophores in organic dyes and as building blocks for functional polymers.

Quinoline-based structures have been successfully used as π-conjugated bridges in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net The quinoline moiety can act as an electron-withdrawing group and a rigid planar spacer, which are desirable features for photosensitizers. researchgate.net Similarly, quinazoline derivatives have been explored for applications in optoelectronics, including as electron acceptors in thermally activated delayed fluorescence (TADF) systems for organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of both the quinazoline core and the 8-carbonitrile group in this compound suggests its potential utility in designing novel donor-acceptor type dyes and materials for advanced optical and electronic applications. researchgate.netnih.gov

Role in Chemical Biology Tools (e.g., Photoremovable Protecting Groups)

Photoremovable protecting groups (PPGs), also known as photocages, are powerful tools in chemical biology. mdpi.com They allow for the temporary inactivation of a biologically active molecule, which can then be released with high spatiotemporal precision upon irradiation with light. nih.govresearchgate.net This "uncaging" process enables researchers to study dynamic biological processes in real-time within cells and living organisms. mdpi.com

The quinoline scaffold has been extensively developed into a platform for PPGs. nih.govresearchgate.net Systematic structural modifications to the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore have led to PPGs with excellent two-photon excitation sensitivity, high quantum yields for uncaging, and efficient release of bioactive molecules. nih.gov Given the close structural relationship between quinoline and quinazoline, the this compound framework represents a promising scaffold for developing new classes of PPGs. The inherent photochemical properties of the quinazoline ring system could be harnessed to create novel photocages for the controlled release of neurotransmitters, signaling molecules, or drugs, thereby expanding the toolkit available for biological research. nih.govnih.gov

| Property | Description | Achieved Value (Example) |

|---|---|---|

| Two-Photon Uncaging Action Cross Section (δu) | A measure of the efficiency of two-photon uncaging. | Up to 2.64 GM |

| Quantum Yield (Φu) | The number of molecules released per photon absorbed. | Up to 0.88 |

| Effector Release Yield | The percentage of the caged molecule that is successfully released. | Up to 92% |

Challenges and Opportunities in this compound Research

The research into this compound and its derivatives is filled with both challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted quinazoline derivatives can be complex, often requiring multi-step processes and careful optimization of reaction conditions. nih.gov

Selectivity and Off-Target Effects: In drug discovery, achieving high selectivity for the intended biological target while minimizing off-target effects is a major hurdle. The "privileged" nature of the quinazoline scaffold means it can bind to multiple targets, which, while beneficial for multi-target therapies, can also lead to unwanted side effects if not carefully controlled. mdpi.com

Drug Resistance: As seen with PARP inhibitors, the development of resistance by cancer cells is a persistent challenge that necessitates the continuous design of new generations of inhibitors capable of overcoming these resistance mechanisms. mdpi.com

Material Stability: For applications in materials science, the long-term chemical and photostability of quinazoline-based dyes and polymers under operational conditions (e.g., heat, UV exposure) needs to be thoroughly evaluated.

Opportunities:

Novel Therapeutics: The scaffold is a promising starting point for developing new drugs against a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comnih.gov There is a significant opportunity to explore its potential against novel biological targets.

Overcoming Drug Resistance: Derivatives of 4-hydroxyquinazoline have already shown potential in overcoming resistance to existing cancer therapies, representing a critical area for future research and development. mdpi.com

Advanced Materials: There is a vast, largely unexplored potential for using this compound in the design of novel organic materials for electronics and photonics, such as OLEDs, solar cells, and sensors. researchgate.net

Chemical Biology Probes: The development of new chemical tools, such as bespoke photoremovable protecting groups based on this scaffold, could enable groundbreaking research into fundamental biological processes. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxyquinazoline-8-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor nitriles or functionalization of quinazoline cores. For example, analogous carbonitrile derivatives (e.g., pyridopyrimidine-6-carbonitrile) are synthesized via condensation reactions using hydrazine hydrate or chloroacetate esters under reflux conditions . Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., AlCl₃ for Fries rearrangement in related hydroxyquinoline systems) . Yield optimization requires monitoring intermediates via TLC and recrystallization in polar solvents.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Detect hydroxyl (-OH, ~3200 cm⁻¹) and nitrile (-C≡N, ~2200 cm⁻¹) groups. Compare with databases like NIST Chemistry WebBook for validation .

- NMR : H NMR should show aromatic proton splitting patterns (δ 7.0–9.0 ppm) and hydroxyl proton exchangeability. C NMR confirms nitrile carbon (~115 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use NIOSH/EN 166-certified goggles, nitrile gloves, and full-body protective clothing to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers in dry, ventilated areas; avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives as kinase inhibitors?

- Methodological Answer :

- Core Modifications : Introduce substituents at positions 2, 4, and 7 to assess steric/electronic effects on kinase binding. For example, 8-cyclopentyl-pyridopyrimidine-6-carbonitrile derivatives showed enhanced CDK4/ARK5 inhibition via hydrophobic interactions .

- In Vitro Profiling : Test inhibitory activity (IC₅₀) against kinase panels using fluorescence polarization assays. Cross-validate with molecular docking to identify key binding residues .

- Data Interpretation : Use multivariate analysis to correlate substituent properties (e.g., logP, Hammett constants) with activity trends.

Q. What strategies can resolve contradictions in reported toxicological and environmental impact data for this compound?

- Methodological Answer :

- Comparative Studies : Replicate toxicity assays (e.g., Ames test, zebrafish embryotoxicity) under standardized OECD guidelines to address variability .

- Environmental Fate Modeling : Use EPI Suite to predict biodegradation pathways and bioaccumulation potential, supplementing with experimental soil mobility studies .

- Meta-Analysis : Aggregate data from multiple SDS sheets (e.g., Combi-Blocks vs. ACETO) to identify consensus on hazards like NOx gas emissions during combustion .

Q. How can computational methods guide the optimization of this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity at the quinazoline C-8 position. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites .

- Solvent Screening : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMSO for polar transition states).

- Kinetic Analysis : Monitor reaction progress via in situ IR or Raman spectroscopy to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.